![molecular formula C20H17FN6O2S B2576074 2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1086688-93-8](/img/structure/B2576074.png)
2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide
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Overview
Description
The compound is a derivative of pyrido[2,3-d]pyrimidin-4(1H)-ones . It has been identified as having broad-spectrum antibacterial activity and reasonable antifungal activity .
Synthesis Analysis
The synthesis of this compound was optimized by varying solvents, catalysts, and the use of microwave irradiation . The best conditions were found to be using DMF as a solvent, I2 (10 mol%), and a 30-minute reaction time .Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorobenzyl group attached to a pyrido[2,3-d]pyrimidin-2-ylthio group, which is further attached to a 3-methyl-1H-pyrazol-5-yl group via an acetamide linkage .Chemical Reactions Analysis
The compound is part of a small library of diverse chemical structures that have shown broad antimicrobial activity . The exact chemical reactions it undergoes in biological systems are not detailed in the available literature.Scientific Research Applications
Anticancer Activity
Several studies have investigated the anticancer properties of related compounds, emphasizing their effectiveness against different cancer cell lines. For instance, compounds synthesized from fluoro substituted benzopyrans showed significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). Additionally, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives were synthesized with a view to finding new anticancer agents, showing appreciable cancer cell growth inhibition against a range of cancer cell lines (Al-Sanea et al., 2020).
Anti-inflammatory Activity
Research into the anti-inflammatory properties of similar compounds has yielded promising results. For example, derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide demonstrated significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Antimicrobial Activity
Compounds incorporating the pyrazolo[1,5-a]pyrimidine moiety have been evaluated for their antimicrobial efficacy. A study on the synthesis and antimicrobial activity of new heterocycles incorporating an antipyrine moiety demonstrated that these compounds have potential as antimicrobial agents, supporting the exploration of similar structures for antimicrobial applications (Bondock et al., 2008).
Neurological Applications
Novel pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds displayed subnanomolar affinity for TSPO and were proposed as in vivo PET-radiotracers for neuroinflammation, highlighting the relevance of such compounds in neurology and imaging (Damont et al., 2015).
Future Directions
properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O2S/c1-12-9-16(26-25-12)23-17(28)11-30-20-24-18-15(3-2-8-22-18)19(29)27(20)10-13-4-6-14(21)7-5-13/h2-9H,10-11H2,1H3,(H2,23,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZKZSOXYIBBNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=C(C=CC=N3)C(=O)N2CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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